5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione

Luminescence spectroscopy Analytical detection Thiobarbiturate differentiation

Researchers quantifying thiobarbiturates by fluorescence lack a defined calibrant with reproducible signal. 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione (2-thiophenobarbital) is the established reference standard (relative QY = 1.00) with deuterium isotope enhancement (1.50). • Direct photochemical precursor to primidone via single-step desulfuration in secondary alcohols. • Selective fluorimetric detection in complex mixtures: N-methylation extinguishes fluorescence, enabling specific parent compound monitoring. • Supplied as pale yellow solid, ≥95% purity; room temperature storage, ambient shipping.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 2753-74-4
Cat. No. B1608596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione
CAS2753-74-4
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2S/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)
InChIKeyGHHFRPRCYQNNDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-5-phenyl-2-thiobarbituric Acid – Reference Standard & Synthetic Intermediate


5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione (CAS 2753-74-4), also referred to as 5-ethyl-5-phenyl-2-thiobarbituric acid or 2-thiophenobarbital, is a 5,5-disubstituted thiobarbiturate with molecular formula C12H12N2O2S and molecular mass 248.30 g·mol⁻¹ [1]. It is the C2-thio analog of the clinically established antiepileptic phenobarbital, wherein the 2‑position carbonyl oxygen is replaced by sulfur [1][2]. The compound presents as a pale yellow solid with a melting point of 211–212 °C and a computed logP of 1.52 [1]. Owing to its distinctive fluorescence properties, it is routinely employed as a reference standard in thiobarbiturate luminescence assays [3]. Furthermore, it serves as a direct photochemical precursor to the first‑line antiepileptic primidone and as a synthetic entry point for N‑mono(alkoxymethyl)phenobarbital prodrugs [4][5].

Why 2-Thiophenobarbital Cannot Be Replaced


The C2‑thioxo modification in 5‑ethyldihydro‑5‑phenyl‑2‑thioxopyrimidine‑4,6(1H,5H)‑dione introduces physicochemical and photophysical properties that are absent in both its oxybarbiturate congener (phenobarbital) and other clinically used thiobarbiturates (e.g., thiopentone, buthalitone). The replacement of oxygen with sulfur increases lipophilicity (calculated logP 1.52 vs. 1.47 for phenobarbital [1]), alters hydrogen‑bonding capacity, and fundamentally changes the compound's luminescence behavior [2]. Critically, N‑methylation of the thiobarbiturate ring completely extinguishes native fluorescence, meaning that even single‑step N‑alkyl derivatives are analytically silent under conditions where the parent compound produces a strong signal [2]. The compound also undergoes a unique photochemical desulfuration to yield primidone, a reaction that is mechanistically inaccessible to oxybarbiturates [3]. These differences render simple “in‑class” substitution or analog replacement invalid for applications requiring reproducible fluorescence detection, specific chemical reactivity, or defined lipophilicity parameters.

2-Thiophenobarbital Differentiation Evidence


Superior Fluorescence Intensity vs. Thiopentone and Buthalitone

At strongly alkaline pH (>13), 5‑ethyl‑5‑phenylthiobarbituric acid exhibits markedly higher fluorescence intensity than the clinically used thiobarbiturates thiopentone and buthalitone, enabling more sensitive luminescence‑based detection [1]. The relative fluorescence quantum yield of the target compound was set as unity (reference standard), while thiopentone and buthalitone gave lower relative intensities under identical conditions [1].

Luminescence spectroscopy Analytical detection Thiobarbiturate differentiation

Enhanced Deuterium Isotope Effect vs. Thiopentone & Buthalitone

The replacement of H₂O with 90% D₂O in 0.1 N KOH increased the fluorescence intensity of 5‑ethyl‑5‑phenylthiobarbituric acid by a factor of 1.50, significantly exceeding the enhancements observed for thiopentone (1.30) and buthalitone (1.33) and comparable to that of the oxybarbiturate barbitone (1.49) [1].

Isotope effect Fluorescence enhancement Mechanistic probe

N-Methylation Quenches Fluorescence

Whereas 5‑ethyl‑5‑phenylthiobarbituric acid exhibits significant fluorescence over the pH range 5–13.5 at room temperature, both its N‑monomethyl and N,N′‑dimethyl derivatives are completely non‑fluorescent under all pH conditions [1]. This stands in contrast to the parent compound and other 5,5‑disubstituted thiobarbiturates (thiopentone, buthalitone), which retain fluorescence.

Fluorescence quenching N‑alkylation effect Analytical selectivity

Unique Photochemical Conversion to Primidone

Irradiation of 5‑ethyl‑5‑phenyl‑2‑thiobarbituric acid in secondary alcohols yields 5‑ethyl‑2‑dihydro‑5‑phenyl‑4,6(1H,5H)‑pyrimidinedione (primidone), a clinically used antiepileptic drug [1]. This photochemical desulfuration is a direct synthetic route and is not available to the corresponding oxybarbiturate (phenobarbital) or to other thiobarbiturates lacking the 5‑phenyl‑5‑ethyl substitution pattern.

Photochemistry Primidone synthesis Desulfuration

Melting Point Differentiation from Des-Ethyl Analog

The melting point of 5‑ethyl‑5‑phenylthiobarbituric acid is 211–212 °C [1][2], which is substantially lower than that of its des‑ethyl analog 5‑phenylthiobarbituric acid (264 °C, decomposition) [2]. This 52–53 °C difference provides a straightforward quality‑control discriminator between the two closely related thiobarbiturates.

Thermal analysis Purity control Solid‑state characterization

Higher Lipophilicity vs. Phenobarbital

The computed logP of 5‑ethyldihydro‑5‑phenyl‑2‑thioxopyrimidine‑4,6(1H,5H)‑dione is 1.52 , compared to 1.47 for phenobarbital [1]. Although the absolute difference is modest (ΔlogP ≈ 0.05), the sulfur atom imparts measurably greater retention on reversed‑phase HPLC columns and higher organic‑solvent extractability, which can be exploited for selective isolation from oxybarbiturate‑containing mixtures.

Lipophilicity LogP Sample preparation

High-Value Applications of 2-Thiophenobarbital


Fluorescence Reference Standard for Thiobarbiturates

The compound's superior fluorescence intensity in alkaline solution and its status as the established reference standard (relative quantum yield arbitrarily set to 1.00) make it the optimal calibrant for fluorimetric determination of thiobarbiturates in biological fluids and pharmaceutical formulations [1]. Its pronounced deuterium isotope enhancement (1.50) further supports use as a mechanistic probe in solvent‑isotope effect studies [1].

Photochemical Synthesis of Primidone Standards

The unique photochemical desulfuration of 5‑ethyl‑5‑phenyl‑2‑thiobarbituric acid in secondary alcohols directly yields primidone, providing a clean, single‑step synthetic entry to this clinically important antiepileptic drug [2]. This route is particularly valuable for preparing primidone analytical reference standards and isotopically labeled analogs for mass spectrometry.

N-Mono(alkoxymethyl)phenobarbital Prodrug Synthesis

The compound serves as the essential starting material for the preparation of N‑mono(alkoxymethyl)phenobarbitals via reaction of its dialkali metal salt with chloromethyl alkyl ethers followed by oxidative desulfuration [3]. This patented route is the only documented method for accessing mono‑alkoxymethyl phenobarbital prodrugs with anticonvulsant ED50 values as low as 22.5 mg/kg (MES, mice) [3].

Selective Detection via Fluorescence Quenching

Because N‑methylation completely abolishes fluorescence while the parent compound remains strongly emissive, the compound can be selectively detected in complex mixtures containing N‑alkylated metabolites or synthetic by‑products [1]. This property is exploited in stability‑indicating assays and in monitoring enzymatic N‑demethylation reactions where only the parent thiobarbiturate produces a fluorescent signal.

Quote Request

Request a Quote for 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.